

Application Notes and Protocols for Primary Cell Culture from Carassius Tissues

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Compound of Interest

Compound Name: Carassin

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These application notes provide detailed protocols for researchers, scientists, and drug development professionals on establishing primary cell cultures from various tissues of Carassius species, commonly known as goldfish and crucian carp. The following sections detail methodologies for isolating and culturing cells from fin, gill, kidney, and liver tissues, along with quantitative data and visualizations of experimental workflows and relevant signaling pathways.

I. General Considerations for Carassius Primary Cell Culture

Primary cell cultures initiated directly from animal tissues are considered more biologically relevant for in vitro studies than established cell lines as they more closely mimic the in vivo environment.[1] Success in establishing primary cultures from Carassius tissues depends on several factors, including the careful aseptic collection of tissues, effective enzymatic or mechanical dissociation, and optimized culture conditions.[2][3]

Key Parameters:

- **Temperature:** Optimal growth temperatures for Carassius cell lines typically range from 25°C to 30°C.[4][5]
- **Culture Media:** Leibovitz's L-15 (L-15) and Medium 199 (M199) are commonly used basal media for Carassius cell culture, often supplemented with fetal bovine serum (FBS).

- **Serum Concentration:** FBS is a critical supplement for the proliferation of fish cells. Concentrations ranging from 10% to 20% are frequently reported for optimal growth of Carassius cells.
- **Antibiotics and Antimycotics:** To prevent microbial contamination, media are typically supplemented with penicillin, streptomycin, and sometimes an antifungal agent like amphotericin B (fungizone).

II. Quantitative Data Summary

The following tables summarize quantitative data gathered from various studies on Carassius primary cell cultures and cell lines.

Table 1: Optimal Culture Conditions for Carassius Cell Lines

Cell Line/Tissue	Species	Optimal Temperature (°C)	Medium	FBS Concentration (%)	Reference
FtGF (Fin)	Carassius auratus	28	L-15	10-20	
GH (Heart)	Carassius auratus	25	M199	10	
Muscle & Swim Bladder	Carassius auratus	30	L-15	20	
GiCS (Skin)	Carassius gibelio	25	L-15	10-20	
CAM (Muscle)	Carassius auratus	Not Specified	L-15	15	

Table 2: Characterization Data of Carassius Cell Lines

Cell Line	Tissue of Origin	Species	Modal Chromosome Number (2n)	Population Doubling Time (h)	Viral Titer (TCID50/mL)	Reference
FtGF	Caudal Fin	Carassius auratus	104	Not Specified	10 ^{7.8} ±0.2 6 (CyHV-2)	
FtGG, FtGL, FtGB	Gill, Liver, Brain	Carassius auratus	100	41.47, 63.43, 79.79	Not Specified	
Muscle & Swim Bladder	Muscle, Swim Bladder	Carassius auratus	104	Not Specified	Not Specified	
GiCS	Skin	Carassius gibelio	156	Not Specified	High susceptibility to CaHV	
CAM	Muscle	Carassius auratus	Abnormal (64)	Not Specified	Not Specified	

Table 3: Effect of Storage Media on Fin Explant Outgrowth of Carassius auratus

Storage Medium (at 4°C for 7 days)	Cell Outgrowth at Day 3 (%)
DMEM	84.44
PBS	62.42
No Storage Medium	25.56
Control (Fresh)	100

III. Experimental Protocols

A. Protocol for Primary Fin Cell Culture

This protocol is adapted from the explant method used for establishing the Fantail Goldfish Fin (FtGF) cell line.

Materials:

- *Carassius auratus* (goldfish)
- Leibovitz's L-15 (L-15) medium
- Fetal Bovine Serum (FBS)
- Antibiotic-Antimycotic solution (100X)
- 70% Ethanol
- Sterile Phosphate-Buffered Saline (PBS)
- Sterile scalpel and forceps
- 25 cm² cell culture flasks

Procedure:

- Anesthetize the fish and disinfect the caudal fin with 70% ethanol.
- Excise a small piece of the caudal fin tissue using a sterile scalpel.
- Wash the tissue fragment three times with sterile PBS containing a high concentration of antibiotics.
- Mince the tissue into small fragments (approximately 1-2 mm²) in a sterile petri dish containing a small amount of culture medium.
- Place the tissue fragments into a 25 cm² culture flask.
- Add a minimal amount of culture medium (L-15 supplemented with 20% FBS and 1X antibiotic-antimycotic solution) to allow the explants to adhere to the flask surface.
- Incubate the flask at 28°C.

- After 24 hours, add more culture medium to cover the explants.
- Change the medium every 2-3 days.
- Monitor the flask for cell migration and proliferation from the explants. A monolayer of cells should form in approximately 2-4 weeks.
- Once confluent, subculture the cells by treating with 0.25% trypsin-EDTA to detach the cells, followed by seeding into new flasks.

B. Protocol for Primary Gill Cell Culture

This protocol is based on methods developed for rainbow trout and can be adapted for Carassius species. It utilizes a double-seeding technique on permeable inserts to create a more physiologically relevant gill epithelium model.

Materials:

- Carassius species
- L-15 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin solution (0.25%)
- Collagenase solution
- Sterile dissection tools
- Permeable membrane inserts (e.g., Transwell®)
- 6-well culture plates

Procedure:

- Euthanize the fish and aseptically dissect the gill arches.

- Wash the gill arches multiple times in sterile PBS with antibiotics to remove mucus and contaminants.
- Carefully remove the gill filaments from the cartilage.
- Mince the filaments into small pieces.
- Digest the tissue fragments with a solution containing collagenase and trypsin at room temperature with gentle agitation.
- Neutralize the enzymatic digestion with culture medium containing 10% FBS.
- Filter the cell suspension through a cell strainer (e.g., 70-100 μm) to remove undigested tissue.
- Centrifuge the cell suspension to pellet the cells.
- Resuspend the cells in L-15 medium supplemented with 5% FBS and antibiotics.
- Seed the primary gill cells onto the apical side of the permeable membrane inserts placed in a 6-well plate. Add medium to the basolateral compartment as well.
- Incubate at a suitable temperature (e.g., 18-25°C).
- A double-seeding technique can be employed where a second layer of cells is added after the initial seeding to promote the formation of a tight epithelial sheet.
- Change the medium every 2-3 days. The apical medium can eventually be replaced with freshwater to mimic the in vivo environment.

C. Protocol for Primary Kidney and Liver Cell Culture

Protocols for kidney and liver cell culture from *Carassius* are less standardized. The following is a general protocol based on enzymatic disaggregation methods used for various fish species.

Materials:

- *Carassius* species

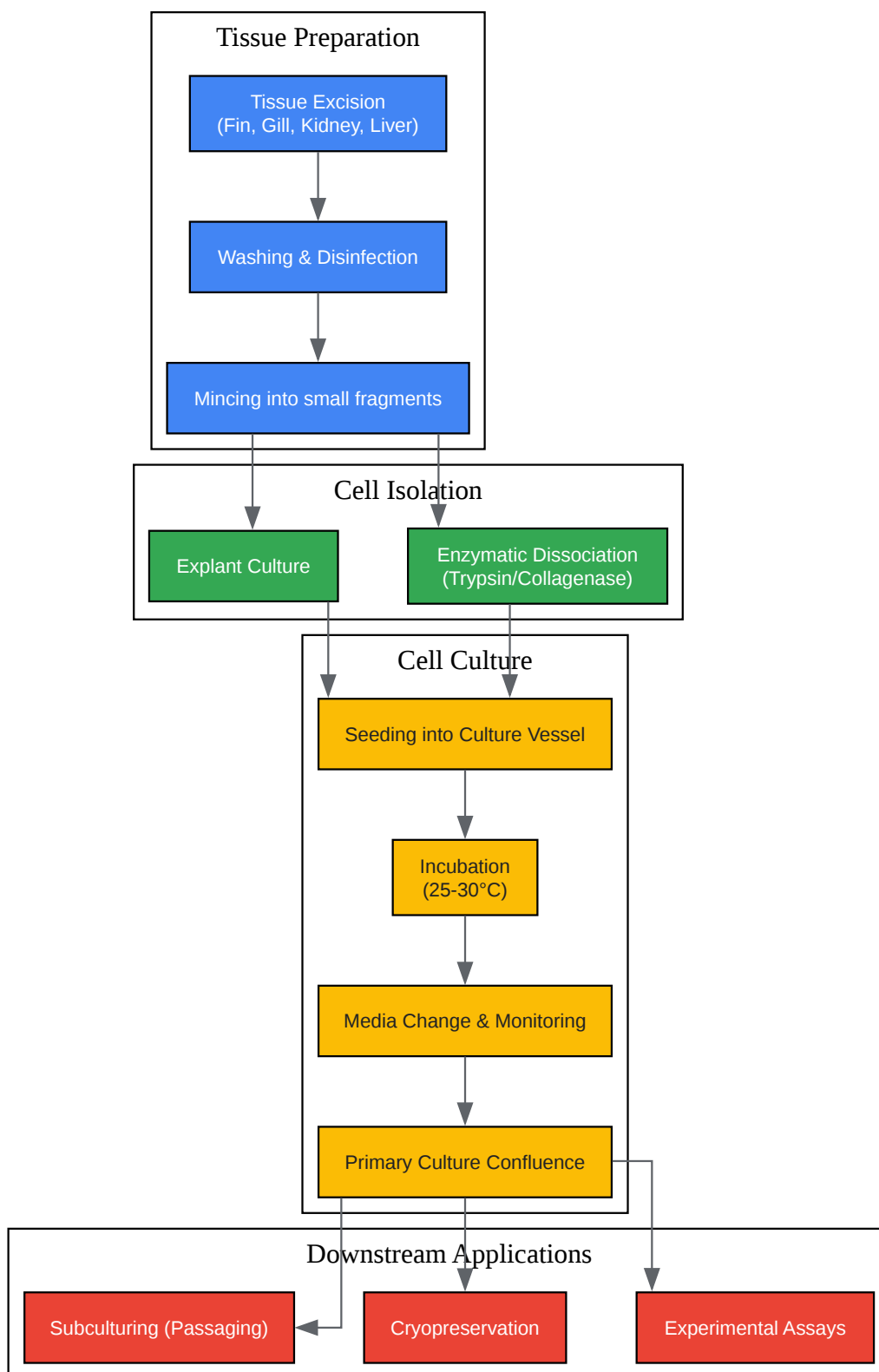
- Eagle's Minimum Essential Medium (EMEM) or L-15 medium
- Fetal Bovine Serum (FBS)
- Trypsin solution (e.g., long-time trypsinization for ovaries and muscles)
- Collagenase solution
- Sterile dissection tools
- Cell culture flasks or plates

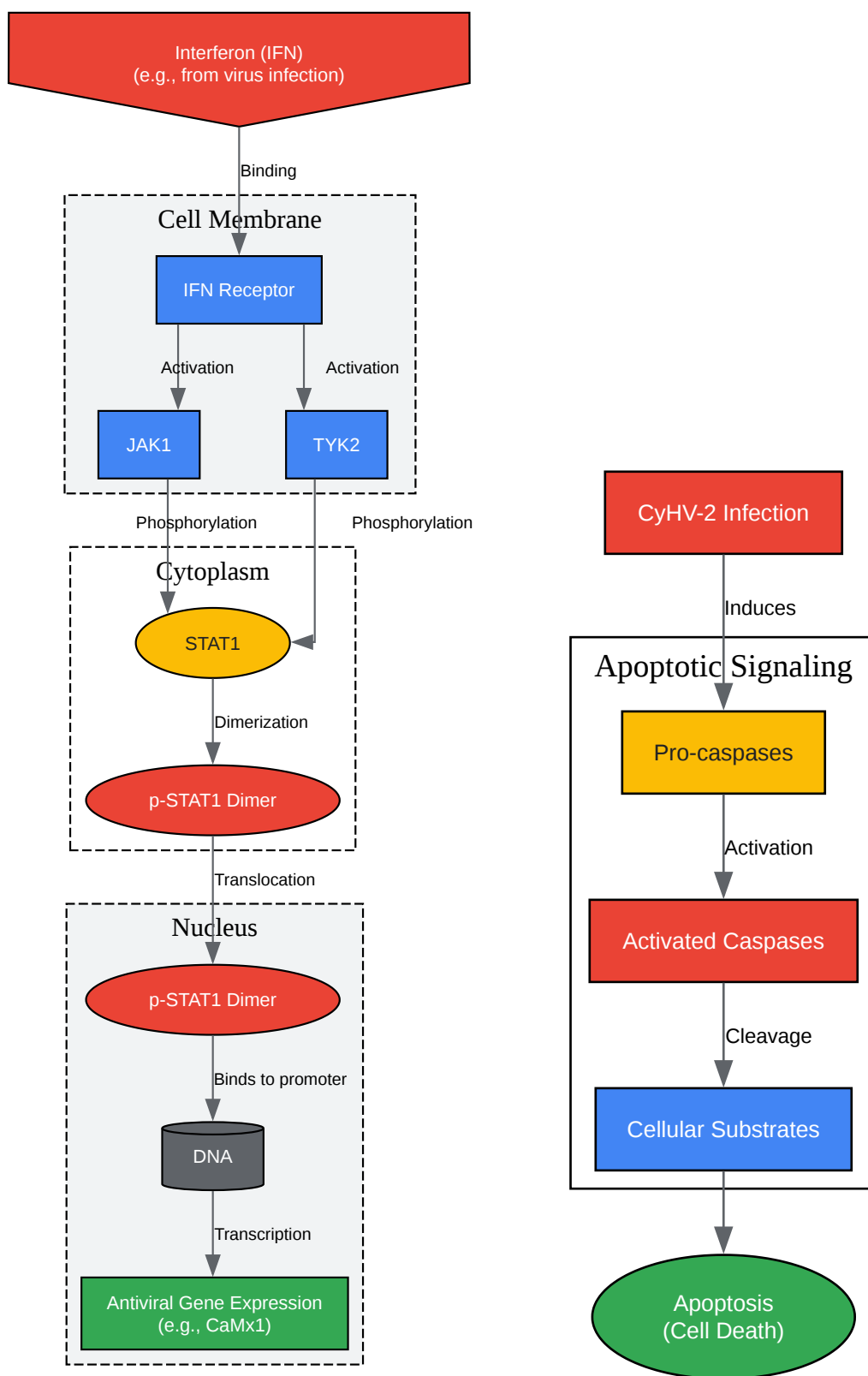
Procedure:

- Aseptically dissect the kidney or liver from a euthanized fish.
- Wash the tissue thoroughly in sterile, antibiotic-containing PBS.
- Mince the tissue into very small fragments.
- For enzymatic dissociation, incubate the tissue fragments in a solution of trypsin and/or collagenase. The duration of incubation may need to be optimized for each tissue type.
- Stop the enzymatic reaction by adding medium with FBS.
- Gently pipette the cell suspension to further dissociate cell clumps.
- Filter the suspension through a cell strainer.
- Centrifuge to pellet the cells and resuspend in fresh culture medium (e.g., EMEM with 10% FBS).
- Seed the cells into culture flasks or plates.
- Incubate at an optimal temperature (e.g., 25°C).
- Change the medium after 24 hours to remove non-adherent cells and debris, and then every 2-3 days thereafter.

IV. Visualizations

A. Experimental Workflows





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